FABP4 Inhibitory Scaffold Validation: 4-Amino-2-methylpyridazin-3(2H)-one as the Optimal Starting Point
In a systematic ligand-growing and scaffold optimization campaign, the 4-amino-2-methylpyridazin-3(2H)-one scaffold was identified as a superior starting point for FABP4 inhibitor development. The most potent optimized analog (compound 14e) derived from this scaffold achieved an IC₅₀ of 1.57 μM against FABP4, which is lower than the previously reported arachidonic acid positive control (IC₅₀ = 3.42 μM) [1]. Although direct IC₅₀ data for the unsubstituted parent scaffold (4-Amino-2-methylpyridazin-3(2H)-one itself) is not reported in the same assay, the scaffold was selected through computational ligand-growing experiments over alternative heterocyclic cores, and early analogs such as compound 25a demonstrated IC₅₀ values of 2.97 μM—already surpassing the arachidonic acid baseline [2].
| Evidence Dimension | FABP4 inhibitory activity (IC₅₀) of optimized derivatives |
|---|---|
| Target Compound Data | Compound 14e (derived from 4-amino-2-methylpyridazin-3(2H)-one scaffold): IC₅₀ = 1.57 μM |
| Comparator Or Baseline | Arachidonic acid (positive control): IC₅₀ = 3.42 μM; Compound 25a (early analog): IC₅₀ = 2.97 μM |
| Quantified Difference | Compound 14e shows 2.2-fold improvement over arachidonic acid baseline; scaffold enables sub-3 μM IC₅₀ inhibitors |
| Conditions | Fluorescence-based FABP4 displacement assay using detection reagent (DR); compounds screened at 5 μM single concentration, then IC₅₀ determination for hits with ≥95% fluorescence reduction |
Why This Matters
Procurement of this specific scaffold enables access to a validated FABP4 inhibitor series with demonstrated IC₅₀ values below the endogenous ligand benchmark, reducing the risk of investing in unvalidated heterocyclic cores.
- [1] Floresta G, Crocetti L, de Oliveira Silva RR, Patamia V, Mazzacuva F, Chen YCS, Vergelli C, Cilibrizzi A. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Arch Pharm (Weinheim). 2023;356(10):e2300314. doi:10.1002/ardp.202300314. Abstract: compound 14e IC₅₀ = 1.57 μM. View Source
- [2] Crocetti L, Floresta G, Zagni C, Merugu D, Mazzacuva F, de Oliveira Silva RR, Vergelli C, Giovannoni MP, Cilibrizzi A. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals (Basel). 2022;15(11):1335. Table 3: Compound 25a IC₅₀ = 2.97 μM; Arachidonic acid IC₅₀ = 3.42 μM. View Source
